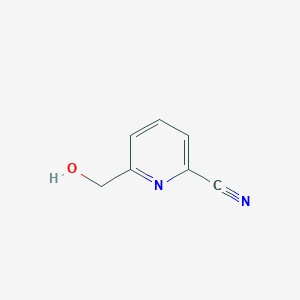

6-(Hydroxymethyl)picolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXYECKZHAPGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563700 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50501-38-7 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Hydroxymethyl)picolinonitrile: A Technical Guide for Researchers

CAS Number: 50501-38-7

This technical guide provides an in-depth overview of 6-(hydroxymethyl)picolinonitrile, a versatile building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role in the development of novel anticancer and antimicrobial agents.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by a hydroxymethyl group at the 6-position and a nitrile group at the 2-position. This unique substitution pattern imparts desirable physicochemical properties for its use as a chemical intermediate in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| CAS Number | 50501-38-7 |

| Appearance | White to yellow solid |

| Boiling Point | 310.5 ± 27.0 °C (Predicted) |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) |

| pKa | 12.89 ± 0.10 (Predicted) |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 6-methylpicolinonitrile with an oxidizing agent. A detailed experimental protocol is described below.

Experimental Protocol: Synthesis from 6-Methylpicolinonitrile

Materials:

-

6-Methylpicolinonitrile

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 6-methylpicolinonitrile (1 equivalent) and selenium dioxide (1.2 equivalents) in 1,4-dioxane and water (50:1 v/v) is heated at reflux for 6 hours.

-

The reaction mixture is cooled to room temperature and filtered to remove the black selenium precipitate.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and picolinonitrile derivatives have been investigated for a wide range of therapeutic applications. The presence of both a hydroxymethyl and a nitrile group in this compound provides two reactive sites for further chemical modifications, making it a valuable intermediate for the synthesis of diverse compound libraries.

Antimicrobial Activity

Derivatives of picolinonitrile have shown promising activity against various bacterial and fungal pathogens. The nitrile group can be transformed into other functional groups, such as amidines or tetrazoles, which are known to interact with microbial targets.

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound (e.g., a derivative of this compound)

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the appropriate growth medium in a 96-well plate.

-

A standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL) is added to each well.

-

Positive (microorganism in medium without compound) and negative (medium only) controls are included.

-

The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

The pyridine scaffold is present in numerous approved anticancer drugs. Derivatives of this compound have been explored as potential inhibitors of various kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and FGFR signaling pathways.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well plate reader

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway Involvement

Derivatives of picolinonitrile have been shown to modulate key signaling pathways implicated in cancer. For instance, compounds bearing the picolinamide scaffold, which can be synthesized from this compound, have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic syndrome and potentially in cancer. Furthermore, the broader class of pyridine-containing compounds has been extensively studied as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers.

Logical Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a typical workflow for investigating the effect of a novel this compound derivative on a cancer-related signaling pathway.

Caption: A logical workflow for the preclinical evaluation of a novel this compound derivative.

This technical guide provides a foundational understanding of this compound for researchers in the field of drug discovery. Its versatile chemistry and the established biological activities of its derivatives make it a compound of significant interest for the development of new therapeutic agents.

A Comprehensive Technical Guide to 6-(hydroxymethyl)picolinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-(hydroxymethyl)picolinonitrile, a versatile building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, delve into established synthetic protocols, and discuss its applications, particularly in the realm of drug discovery.

Core Physicochemical Properties

This compound, with the CAS number 50501-38-7, is a bifunctional molecule featuring both a nitrile and a hydroxymethyl group attached to a pyridine ring.[1][2] This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6N2O | [1][2][3][4] |

| Molecular Weight | 134.13 g/mol [1][3], 134.14 g/mol [2][4] | Multiple Sources |

| CAS Number | 50501-38-7 | [1][2] |

| Appearance | Beige solid | [2] |

| Boiling Point (Predicted) | 310.5 ± 27.0 °C | [2][4] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2][4] |

| pKa (Predicted) | 12.89 ± 0.10 | [2][4] |

| Storage Conditions | Inert atmosphere, Room Temperature[2] or -4°C (short term), -20°C (long term)[1] | Multiple Sources |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the reaction of 6-(hydroxymethyl)pyridine-2-carboxaldehyde with hydroxylamine hydrochloride. This protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 6-(hydroxymethyl)pyridine-2-carboxaldehyde

Materials:

-

6-(hydroxymethyl)pyridine-2-carboxaldehyde

-

Hydroxylamine hydrochloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(hydroxymethyl)pyridine-2-carboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous DMSO.

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

-

Heating: Heat the reaction mixture to 100 °C in an oil bath and stir for 2 hours. The solution will typically turn a dark red color.[2]

-

Work-up: After cooling to room temperature, perform an extraction with dichloromethane and a saturated sodium bicarbonate solution. The aqueous phase should be back-extracted with dichloromethane to ensure complete product recovery.[2]

-

Purification: Combine the organic phases and concentrate them under reduced pressure. The crude product is then purified by silica gel column chromatography. Elute first with dichloromethane to remove non-polar impurities, followed by a solution of 0.5% methanol in dichloromethane to isolate the desired product.[2]

-

Characterization: The final product, a pale yellow solid, can be characterized by techniques such as NMR, HPLC, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The dual functionality of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

This versatility allows for its incorporation into a wide range of molecular scaffolds, making it a molecule of interest for the development of novel therapeutic agents.

Logical Relationship of Functional Group Transformations

Caption: Potential synthetic transformations of the nitrile and hydroxymethyl functional groups of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential for applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of its dual functional groups provide a robust platform for the creation of diverse and complex molecules.

References

Sources

An In-depth Technical Guide on the Spectral Data of 6-(hydroxymethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(hydroxymethyl)picolinonitrile is a pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the expected spectral data for this compound and outlines standardized protocols for their acquisition. While specific experimental data for this compound is not widely published, this document presents predicted data based on established principles of spectroscopy, serving as a valuable reference for researchers.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and typical values for similar functional groups and molecular environments.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet of Doublets (dd) | 1H | H3 |

| ~7.6 - 7.8 | Triplet (t) | 1H | H4 |

| ~7.4 - 7.6 | Doublet of Doublets (dd) | 1H | H5 |

| ~4.8 | Singlet (s) | 2H | -CH₂- |

| ~3.5 | Broad Singlet (br s) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C6 |

| ~148 | C2 |

| ~138 | C4 |

| ~128 | C5 |

| ~125 | C3 |

| ~118 | -C≡N |

| ~64 | -CH₂- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Strong, Broad | O-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 2240 - 2220 | Medium, Sharp | C≡N | Stretching |

| 1600 - 1585 | Medium | Aromatic C=C | Stretching |

| 1500 - 1400 | Medium | Aromatic C=C | Stretching |

| 1400 - 1300 | Medium | O-H | Bending |

| 1200 - 1000 | Strong | C-O | Stretching |

| 900 - 675 | Strong | Aromatic C-H | Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 134 | [M]⁺ (Molecular Ion) |

| 116 | [M - H₂O]⁺ |

| 105 | [M - CHO]⁺ or [M - NCH]⁺ |

| 78 | [C₅H₄N]⁺ (Picolyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-60 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Visualization

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 6-(hydroxymethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-(hydroxymethyl)picolinonitrile. The information enclosed is intended to support research and development activities by providing precise spectral data, a comprehensive experimental protocol for data acquisition, and logical visualizations of the molecular structure and characterization workflow.

Introduction

This compound, also known as 6-(hydroxymethyl)-2-pyridinecarbonitrile, is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural elucidation is fundamental for its application in drug discovery and materials science. 1H NMR spectroscopy is a primary analytical technique for confirming the identity and purity of this compound by providing detailed information about its proton environments.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3) at a frequency of 400 MHz.[1] The spectral data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 7.85 | t | 7.8 | 1H |

| H3 | 7.68 | d | 7.7 | 1H |

| H5 | 7.50 | d | 7.9 | 1H |

| -CH2- | 4.85 | s | - | 2H |

| -OH | ~2.5 (broad) | s | - | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and may be concentration-dependent. It often appears as a broad singlet and may exchange with trace amounts of D2O.

Experimental Protocol

The following is a representative experimental protocol for the acquisition of the 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl3).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

Instrument : 400 MHz NMR Spectrometer

-

Solvent : CDCl3

-

Temperature : 298 K

-

Pulse Sequence : A standard single-pulse experiment was utilized.

-

Number of Scans : 16 to 64 scans were typically acquired to ensure a good signal-to-noise ratio.

-

Spectral Width : A spectral width of approximately 16 ppm was used.

-

Data Processing : The acquired Free Induction Decay (FID) was processed with a Fourier transform. Phase and baseline corrections were applied to the resulting spectrum.

Visualizations

4.1. Chemical Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with the non-equivalent aromatic protons and the methylene protons labeled according to their assignments in the 1H NMR spectrum.

Caption: Chemical structure of this compound with proton assignments.

4.2. Workflow for Synthesis and Characterization

This diagram outlines a general workflow for the synthesis and subsequent analytical characterization of this compound, a common process in drug development and chemical research.

Caption: General workflow for the synthesis and characterization of a target compound.

References

In-depth 13C NMR Analysis of 6-(hydroxymethyl)picolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-(hydroxymethyl)picolinonitrile. Due to the limited availability of specific, publicly accessible experimental data for this compound, this document outlines the predicted 13C NMR chemical shifts and provides a standardized experimental protocol for its analysis. This guide is intended to support researchers in the structural elucidation and quality control of this compound and related compounds in a drug discovery and development context.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and computational models. The assignments are based on the molecular structure provided in Figure 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (CN) | ~118 |

| C3 | ~128 |

| C4 | ~138 |

| C5 | ~122 |

| C6 | ~160 |

| CH₂OH | ~64 |

| CN | ~117 |

Note: These are predicted values and may vary from experimental results. The solvent used for analysis will influence the exact chemical shifts.

Standard Experimental Protocol

The following section details a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive samples or long experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which can interfere with NMR measurements.

2.2. NMR Spectrometer Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

| Parameter | Recommended Value |

| Nucleus | ¹³C |

| Pulse Program | Standard proton-decoupled ¹³C experiment (e.g., zgpg30) |

| Spectrometer Frequency | 100 or 125 MHz (for a 400 or 500 MHz ¹H spectrometer, respectively) |

| Spectral Width | 0 - 200 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds |

| Number of Scans | 1024 or higher (to achieve adequate signal-to-noise ratio) |

| Temperature | 298 K (25 °C) |

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS) to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its 13C NMR analysis.

In-Depth Technical Guide to the FT-IR Spectrum of 6-(hydroxymethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(hydroxymethyl)picolinonitrile is a bifunctional pyridine derivative of interest in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a hydroxymethyl group, and a nitrile moiety, each contributing to its unique chemical properties and reactivity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and vibrational modes of this compound. This guide offers a detailed analysis of the expected FT-IR spectrum of this compound, a comprehensive experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the predicted key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) | Hydroxymethyl (-CH₂OH) |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Pyridine Ring |

| 2950 - 2850 | Medium to Weak | Aliphatic C-H stretch | Hydroxymethyl (-CH₂OH) |

| 2240 - 2220 | Strong, Sharp | C≡N stretch (conjugated) | Nitrile (-C≡N) |

| 1600 - 1550 | Medium | C=C and C=N ring stretching | Pyridine Ring |

| 1475 - 1425 | Medium | C-H in-plane bending | Pyridine Ring & -CH₂- |

| 1260 - 1050 | Strong | C-O stretch | Primary Alcohol |

| 900 - 650 | Medium to Strong | C-H out-of-plane bending | Pyridine Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This section details a standard operating procedure for obtaining the FT-IR spectrum of solid this compound using an ATR-FTIR spectrometer.

3.1. Instrumentation and Materials

-

FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

-

Sample of this compound (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

3.2. Sample Preparation

For a solid sample such as this compound, minimal preparation is required for ATR-FTIR analysis.[1]

-

Ensure the ATR crystal is clean and free of any residual contaminants from previous measurements. Clean the crystal surface with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

-

Using a clean spatula, place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.[2]

3.3. Spectral Acquisition

-

Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O). The background spectrum should be collected under the same conditions as the sample spectrum.[2]

-

Sample Spectrum:

-

Lower the ATR press arm to apply consistent pressure on the solid sample, ensuring good contact with the crystal surface.[3]

-

Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹. The spectral range should be set from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Post-Measurement:

-

Retract the press arm and carefully remove the sample from the crystal surface.

-

Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe.

-

3.4. Data Processing

The raw data will be a single-beam spectrum of the sample and a single-beam spectrum of the background. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum. Further processing may include baseline correction and peak picking.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

-

O-H Region (3500 - 3200 cm⁻¹): A prominent, broad absorption band in this region is characteristic of the O-H stretching vibration of the hydroxymethyl group.[4] The broadening is a result of intermolecular hydrogen bonding between the alcohol moieties.[5]

-

C-H Stretching Region (3100 - 2850 cm⁻¹): Weaker to medium intensity bands between 3100 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic pyridine ring.[6] Absorptions in the 2950 to 2850 cm⁻¹ range correspond to the asymmetric and symmetric C-H stretching of the methylene group (-CH₂-).

-

Nitrile Region (2240 - 2220 cm⁻¹): A sharp and strong absorption band in this region is a definitive indicator of the nitrile (C≡N) functional group.[7] Its position, slightly lower than that of a typical aliphatic nitrile, is due to conjugation with the aromatic pyridine ring.

-

Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of structural information.

-

Pyridine Ring Vibrations: Medium intensity bands between 1600 and 1550 cm⁻¹ arise from the C=C and C=N stretching vibrations within the pyridine ring.[6]

-

C-O Stretching: A strong band is expected between 1260 and 1050 cm⁻¹ corresponding to the C-O stretching of the primary alcohol.[4][8]

-

C-H Bending: In-plane C-H bending vibrations of the pyridine ring and the methylene group appear in the 1475 - 1425 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted pyridine ring give rise to characteristic bands in the 900 - 650 cm⁻¹ range, which can be diagnostic of the substitution pattern.[9]

-

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions of absorption in the FT-IR spectrum.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. agilent.com [agilent.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry of 6-(hydroxymethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 6-(hydroxymethyl)picolinonitrile, a heterocyclic compound of interest in pharmaceutical and chemical research. The document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of key processes to facilitate a comprehensive understanding of its behavior under mass spectrometric conditions.

Predicted Mass Spectrometry Fragmentation Pathway

Under positive-ion electrospray ionization (ESI), this compound is expected to readily form a protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) analysis through collision-induced dissociation (CID) will induce fragmentation of this precursor ion. The fragmentation is likely to be directed by the protonated pyridine nitrogen, influencing the cleavage of bonds on the substituent groups.

The primary fragmentation pathways for the protonated molecule are predicted to involve:

-

Loss of water (H₂O): The hydroxymethyl group can easily lose a molecule of water, a common fragmentation route for alcohols.

-

Loss of formaldehyde (CH₂O): Cleavage of the bond between the pyridine ring and the hydroxymethyl group can result in the loss of a neutral formaldehyde molecule.

-

Loss of the cyano group (HCN): The nitrile group may be eliminated as a neutral hydrogen cyanide molecule.

-

Ring fragmentation: At higher collision energies, fragmentation of the pyridine ring itself may occur.

These predicted fragmentation pathways are based on established principles of mass spectrometry for organic molecules, particularly those containing pyridine and related functional groups.[1][2][3]

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions expected in the ESI-MS/MS spectrum of this compound. The relative abundance is a qualitative prediction.

| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 135.055 | [M+H]⁺ | Protonated parent molecule | High |

| 117.045 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxymethyl group | High |

| 105.042 | [M+H - CH₂O]⁺ | Loss of a formaldehyde molecule from the hydroxymethyl group | Medium |

| 108.042 | [M+H - HCN]⁺ | Loss of a hydrogen cyanide molecule from the nitrile group | Low |

Experimental Protocol for LC-MS/MS Analysis

This section details a typical experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.[4][5]

-

Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[4][5]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.[4][5]

3.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Triple quadrupole or ion trap mass spectrometer.[1][6]

-

Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Visualizations

4.1. Predicted Fragmentation Pathway of this compound

Caption: Predicted fragmentation of protonated this compound.

4.2. Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of small molecules.

References

- 1. scilit.com [scilit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 6-(hydroxymethyl)picolinonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 6-(hydroxymethyl)picolinonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents. By elucidating the relationship between the compound's molecular structure and its solubility behavior, this guide aims to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, including the pyridine ring, a hydroxymethyl group, and a nitrile group, make it a versatile building block for a range of therapeutic agents. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various stages of drug development, from reaction kinetics in synthesis to crystallization in purification and bioavailability in formulation. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical prerequisite for efficient and successful process development.

This guide provides a foundational understanding of the factors governing the solubility of this compound and presents a detailed protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a solid at room temperature with a molecular weight of 134.14 g/mol .[1][2][3] Its structure features both polar and non-polar characteristics, which will influence its interaction with different solvents.

-

Polar Functional Groups : The presence of a hydroxyl (-OH) group and a nitrile (-CN) group, along with the nitrogen atom in the pyridine ring, imparts significant polarity to the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group and the pyridine nitrogen are hydrogen bond acceptors.

-

Aromatic System : The pyridine ring provides a degree of aromatic character, which can lead to favorable π-π stacking interactions with aromatic solvents.

Based on these features, a qualitative prediction of solubility can be made according to the "like dissolves like" principle.[4] It is expected that this compound will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding, and lower solubility in non-polar hydrocarbon solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molar Mass | 134.14 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Boiling Point | 310.5±27.0 °C (Predicted) | [1] |

| pKa | 12.89±0.10 (Predicted) | [1] |

Theoretical Framework: Understanding Solute-Solvent Interactions

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. Favorable dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

For this compound, the key interactions influencing its solubility are:

-

Hydrogen Bonding : The hydroxymethyl group is a potent hydrogen bond donor and acceptor. Solvents like alcohols (methanol, ethanol) and water can engage in strong hydrogen bonding with the solute, promoting solubility.

-

Dipole-Dipole Interactions : The polar nitrile group and the overall molecular dipole will interact favorably with other polar molecules, such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Van der Waals Forces : These non-specific interactions are present in all solvent-solute systems but are the dominant force in non-polar solvents like hexane and toluene.

The interplay of these forces determines the extent of solubility in a given solvent.

Caption: Key intermolecular forces between this compound and different solvent classes.

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the static equilibrium method, a widely accepted technique for generating reliable solubility data.[5]

Materials and Equipment

-

This compound (purity >97%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with heating capabilities

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation :

-

After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.

-

Determine the mass of the collected filtrate.

-

-

Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents and temperatures.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent | Temperature (K) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 298.15 | Experimental Value | Calculated Value |

| e.g., Acetone | 298.15 | Experimental Value | Calculated Value |

| e.g., Ethyl Acetate | 298.15 | Experimental Value | Calculated Value |

| e.g., Toluene | 298.15 | Experimental Value | Calculated Value |

| e.g., Hexane | 298.15 | Experimental Value | Calculated Value |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[6][7]

-

Hazard Statements : The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat when handling the compound.[6][7][8][9]

-

Solvent Hazards : The organic solvents used for solubility studies have their own inherent risks. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]

-

6-(HYDROXYMETHYL)NICOTINONITRILE Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Methyl 6-(hydroxymethyl)picolinate | C8H9NO3 | CID 11513809 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

6-(Hydroxymethyl)picolinic acid | C7H7NO3 | CID 11789404 - PubChem. (n.d.). Retrieved from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. (n.d.). Retrieved from [Link]

-

Facile and efficient synthesis of 6-(hydroxymethyl)purines - PubMed. (n.d.). Retrieved from [Link]

- CN110330500B - Stereoselective synthesis method of 6 beta-hydroxy-7, 8-dihydro-morphine derivative - Google Patents. (n.d.).

-

SOLUBILITY DATA SERIES. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 6-(HYDROXYMETHYL)-2-PYRIDINECARBONITRILE | 50501-38-7 [amp.chemicalbook.com]

- 3. 6-(Hydroxymethyl)-2-pyridinecarbonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-(HYDROXYMETHYL)NICOTINONITRILE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. targetmol.com [targetmol.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 6-(hydroxymethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and storage of 6-(hydroxymethyl)picolinonitrile. Given the limited publicly available stability data specific to this compound, this document combines information from safety data sheets (SDS) with general principles of chemical stability and degradation pathways relevant to its structural class. It is intended to serve as a practical resource for laboratory and development settings.

Introduction

This compound is a pyridine derivative containing both a hydroxymethyl and a nitrile functional group. Such bifunctional molecules are valuable intermediates in medicinal chemistry and materials science. Understanding the stability and appropriate storage conditions of this compound is critical to ensure its integrity, purity, and performance in research and development applications, thereby guaranteeing the reliability and reproducibility of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 50501-38-7 |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Appearance | Beige or White to Yellow Solid |

| pKa (Predicted) | 12.89 ± 0.10 |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following recommendations are based on safety data sheets provided by chemical suppliers.

To prevent degradation, the compound should be stored under the conditions outlined below.

| Parameter | Recommendation | Source |

| Temperature | Room Temperature | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | [1] |

| Container | Keep in a tightly closed container | [1][2] |

| Environment | Store in a cool, dry, and well-ventilated place | [1][2] |

| Light | Protect from direct sunlight | [3] |

Adherence to standard laboratory safety protocols is essential when working with this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Ventilation: Use only in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[2][3]

-

Spill Management: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ensure adequate ventilation.[1]

Stability Profile and Potential Degradation Pathways

Specific experimental stability data for this compound is not extensively documented in scientific literature. However, based on its chemical structure, potential degradation pathways can be inferred. The presence of a hydroxymethyl group and a nitrile group on a pyridine ring suggests susceptibility to certain chemical transformations.

Pyridine and its derivatives can be susceptible to degradation under various environmental conditions.[4] For instance, hydroxypyridines and pyridinecarboxylic acids are known to be biodegraded, often through pathways involving hydroxylated intermediates.[4] The stability of this compound will likely be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

The primary functional groups susceptible to degradation are the hydroxymethyl and nitrile groups.

| Potential Pathway | Description | Triggering Conditions | Potential Degradation Products |

| Oxidation | The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. | Presence of oxidizing agents, exposure to air/light over time. | 6-formylpicolinonitrile, 6-carboxypicolinonitrile |

| Hydrolysis (Nitrile) | The nitrile group can undergo hydrolysis to form a carboxamide and then a carboxylic acid. | Strongly acidic or basic conditions, presence of moisture. | 6-(hydroxymethyl)picolinamide, 6-(hydroxymethyl)picolinic acid |

| Photodegradation | UV or visible light exposure can provide the energy to initiate degradation reactions. | Direct exposure to light sources. | A mixture of various degradation products. |

The following diagram illustrates these potential degradation routes.

Caption: Potential degradation pathways for this compound.

Recommended Experimental Protocol: Forced Degradation Studies

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[5] The following protocol is a general guideline based on ICH recommendations.[6]

A solution of the compound (e.g., in a suitable organic solvent or aqueous co-solvent system) should be exposed to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed.

A stability-indicating analytical method must be used to separate the parent compound from any degradation products.

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.

-

Peak Purity and Identification: A photodiode array (PDA) detector can be used to assess peak purity. Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of any new peaks corresponding to degradation products.

-

Purity Determination: The purity of the compound can be assessed using various analytical techniques including HPLC, Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][8]

The following diagram outlines a logical workflow for assessing the stability of a compound like this compound.

Caption: A logical workflow for the stability assessment of a chemical compound.

Conclusion

While specific stability data for this compound is scarce, this guide provides a framework for its safe storage, handling, and stability assessment based on available information and established scientific principles. The recommended storage conditions are in a cool, dry, well-ventilated area, under an inert atmosphere, and protected from light. The compound's structure suggests potential susceptibility to oxidation and hydrolysis. For any application where stability is a critical parameter, it is strongly recommended that researchers and developers conduct a forced degradation study to understand the compound's specific degradation profile and establish a validated, stability-indicating analytical method. This proactive approach will ensure the quality and reliability of the material throughout its lifecycle in a research or drug development program.

References

- 1. 6-(HYDROXYMETHYL)NICOTINONITRILE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. kishida.co.jp [kishida.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. database.ich.org [database.ich.org]

- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of 6-(hydroxymethyl)picolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties of 6-(hydroxymethyl)picolinonitrile. While direct experimental data for this specific compound is not extensively available in the public domain, this document outlines the established experimental and computational protocols that are critical for elucidating its electronic structure and behavior. The information presented herein is intended to equip researchers with the necessary framework to investigate this and similar molecules of interest in the fields of medicinal chemistry and materials science.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties is essential before delving into the electronic characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molar Mass | 134.14 g/mol | [1] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 310.5 ± 27.0 °C (Predicted) | [1] |

| pKa | 12.89 ± 0.10 (Predicted) | [1] |

| Physical Form | Solid | [2] |

Theoretical Electronic Properties: A Computational Approach

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the electronic properties of molecules like this compound.[3][4] These theoretical calculations provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity and electronic transitions.[5][6]

A typical computational workflow for determining these properties is outlined below.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's chemical reactivity and its behavior in electronic applications. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. For similar organic molecules, this gap is often determined using DFT calculations.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) | Description |

| HOMO | (Calculated Value) | The energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO | (Calculated Value) | The energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | The energy difference between the HOMO and LUMO, related to the molecule's excitability and stability. |

Experimental Determination of Electronic Properties

Experimental techniques provide empirical data to validate and complement computational findings. The primary methods for investigating the electronic properties of organic molecules are UV-Vis spectroscopy and cyclic voltammetry.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule.[7] The absorption of UV or visible light excites electrons from the ground state to higher energy states, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.[5] The wavelength of maximum absorbance (λmax) provides information about the energy of these electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or water) of spectroscopic grade. A typical concentration range is 10⁻⁴ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[8]

-

Measurement: A quartz cuvette is filled with the sample solution, and another with the pure solvent to serve as a reference. The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Table 3: Expected UV-Vis Absorption Data (Illustrative)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Corresponding Electronic Transition |

| Ethanol | (Experimental Value) | (Experimental Value) | (e.g., π → π, n → π) |

| Acetonitrile | (Experimental Value) | (Experimental Value) | (e.g., π → π, n → π) |

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. By measuring the current response to a sweeping potential, the oxidation and reduction potentials can be determined. These potentials are directly related to the HOMO and LUMO energy levels of the molecule.[9][10]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is prepared.

-

Analyte Solution: A known concentration of this compound is added to the electrolyte solution.

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential is swept linearly from a starting potential to a vertex potential and back. The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.

-

Data Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. These values are then used to estimate the HOMO and LUMO energy levels using empirical equations:

-

EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

-

Table 4: Expected Electrochemical Data (Illustrative)

| Parameter | Potential vs. Fc/Fc⁺ (V) | Estimated Energy (eV) |

| Oxidation Onset (Eox) | (Experimental Value) | (Calculated HOMO) |

| Reduction Onset (Ered) | (Experimental Value) | (Calculated LUMO) |

| Electrochemical Band Gap | (Eox - Ered) | (Calculated Value) |

Conclusion

The electronic properties of this compound are crucial for understanding its potential applications in drug design and materials science. This guide outlines the standard theoretical and experimental methodologies for characterizing these properties. Through a combined approach of computational modeling using DFT and experimental validation with UV-Vis spectroscopy and cyclic voltammetry, a comprehensive electronic profile of this molecule can be established. The provided protocols and illustrative data tables serve as a robust framework for researchers to initiate and conduct their investigations into this and other related compounds.

References

- 1. This compound [chembk.com]

- 2. This compound | 50501-38-7 [sigmaaldrich.com]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Ultraviolet-Visible (UV/Vis) and Ultraviolet-Visible-Near-Infrared (UV/Vis/NIR) [perkinelmer.com]

- 9. pineresearch.com [pineresearch.com]

- 10. mdpi.com [mdpi.com]

The Versatile Heterocyclic Building Block: A Technical Guide to 6-(Hydroxymethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)picolinonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a hydroxymethyl group and a nitrile group, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Boiling Point | 310.5±27.0 °C (Predicted) | [1] |

| Density | 1.25±0.1 g/cm³ (Predicted) | [1] |

| pKa | 12.89±0.10 (Predicted) | [1] |

Safety Information: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

Synthesis of this compound

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Cyano-6-methylpyridine (A Related Precursor)

A general method for the preparation of cyanopyridines from the corresponding amine oxides provides a basis for the potential synthesis of this compound. The following is a summarized procedure for the synthesis of 2-cyano-6-methylpyridine from 2-picoline-1-oxide.[2]

Materials:

-

2-picoline-1-oxide

-

1-Methoxy-2-methylpyridinium methyl sulfate

-

Sodium cyanide

-

Water

-

Chloroform

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1-methoxy-2-methylpyridinium methyl sulfate in water is added dropwise to a cooled (0°C) aqueous solution of sodium cyanide under a nitrogen atmosphere.

-

The reaction mixture is stirred and allowed to stand overnight in a refrigerator.

-

The mixture is then stirred at room temperature for several hours.

-

The product is extracted with chloroform.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude nitrile is then purified.

Chemical Reactivity and Transformations

The bifunctional nature of this compound allows for a range of chemical transformations at both the hydroxymethyl and nitrile moieties.

Reactions at the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This transformation is crucial for introducing further diversity and for creating key intermediates for coupling reactions.

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives under acidic conditions (Fischer esterification) or in the presence of coupling agents.[3] This allows for the introduction of various ester functionalities, which can modulate the physicochemical properties of the molecule.

-

Etherification: Formation of ethers is another common transformation, typically achieved by deprotonation of the alcohol followed by reaction with an alkyl halide.

Reactions at the Nitrile Group

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Reduction of the nitrile group yields a primary amine, which can be further functionalized.

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

Application as a Heterocyclic Building Block in Drug Discovery

Pyridine and its derivatives are privileged structures in medicinal chemistry, frequently found in the core of many approved drugs. The picolinonitrile scaffold, in particular, has been identified as a key pharmacophore in the development of kinase inhibitors.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. The pyridine ring can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

While a specific, marketed drug directly synthesized from this compound has not been identified, the closely related picolinonitrile and pyridopyrimidine cores are present in numerous kinase inhibitors targeting pathways such as PI3K/mTOR and Src kinase.[4][5] The hydroxymethyl group on the 6-position of the picolinonitrile ring provides a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties.

Example Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Many inhibitors targeting this pathway incorporate heterocyclic scaffolds.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by picolinonitrile-based inhibitors.

Conclusion

This compound is a promising heterocyclic building block with significant potential in drug discovery. Its versatile reactivity allows for the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors. Further exploration of its synthetic routes and applications is warranted to fully exploit its potential in the generation of novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mlunias.com [mlunias.com]

- 4. 6-(HYDROXYMETHYL)-2-PYRIDINECARBONITRILE | 50501-38-7 [amp.chemicalbook.com]

- 5. Identification of 7-phenylaminothieno- [3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 6-(Hydroxymethyl)picolinonitrile in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold for Next-Generation Therapeutics

In the landscape of contemporary drug discovery, the identification and strategic utilization of "privileged scaffolds" remains a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks, recognized for their ability to interact with a variety of biological targets, offer a significant advantage in the quest for novel therapeutics. The pyridine ring, a bioisostere of benzene, is one such preeminent scaffold, embedded within the structures of numerous FDA-approved drugs.[1][2] This guide delves into a particularly promising, yet underexplored, derivative: 6-(hydroxymethyl)picolinonitrile .

This document serves as a technical primer for researchers, medicinal chemists, and drug development professionals, illuminating the untapped potential of this versatile building block. We will dissect its core chemical attributes, explore synthetic and derivatization strategies, and, most importantly, project its potential applications in cutting-edge therapeutic design. The insights provided herein are grounded in established chemical principles and proven drug discovery paradigms, intended to inspire and guide the next wave of innovation.

Core Molecular Attributes: A Duality of Reactive Centers

This compound, with a molecular weight of 134.14 g/mol , is a crystalline solid at room temperature.[3][4] Its structure is deceptively simple, yet it harbors a strategic duality of functional groups that render it a highly valuable asset in a medicinal chemist's toolbox.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [5] |

| Molecular Weight | 134.14 g/mol | [3] |

| Appearance | White to Yellow Solid | [3] |

| pKa (Predicted) | 12.89 ± 0.10 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Topological Polar Surface Area | 56.9 Ų | [3] |

The molecule's potential is rooted in the interplay of its two key functional groups:

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for a multitude of chemical transformations. It can serve as a hydrogen bond donor, crucial for molecular recognition at a target's active site.[6] Furthermore, it provides a site for introducing linkers, prodrug moieties, or for cyclization reactions. The introduction of a hydroxymethyl group can also favorably modulate physicochemical properties, such as solubility, and offer metabolic advantages.[7]

-